molecular formula C19H22ClNO B12321096 (3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride

Cat. No.: B12321096
M. Wt: 315.8 g/mol
InChI Key: PTIWJYICNKLHKX-PUBYZPQMSA-N
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Description

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a phenylmethoxyphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride typically involves the condensation of 4-phenylmethoxybenzaldehyde with piperidine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride is unique due to its specific structural features and the presence of the phenylmethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H/b18-13+;

InChI Key

PTIWJYICNKLHKX-PUBYZPQMSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/CNC1.Cl

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl

Origin of Product

United States

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